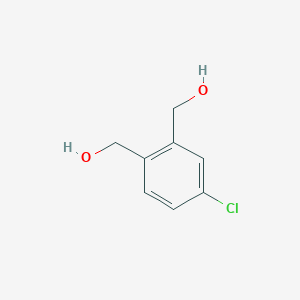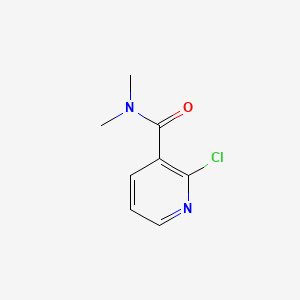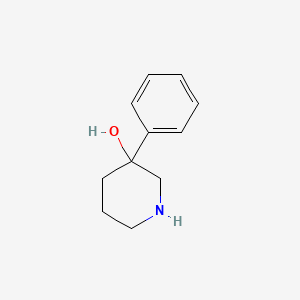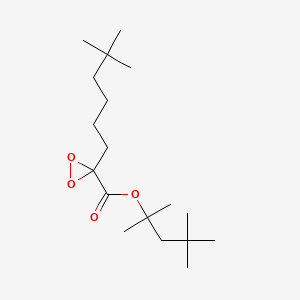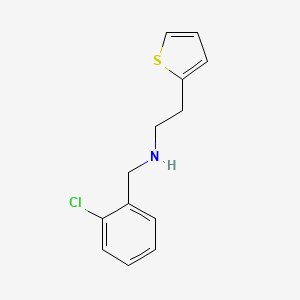![molecular formula C16H25ClN2Si B1588899 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 651744-48-8](/img/structure/B1588899.png)
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
概要
説明
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as CIP, is a heterocyclic compound that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. CIP is an important intermediate in the synthesis of many compounds, such as pyrrolo[2,3-b]pyridines, which are used in a variety of pharmaceuticals and other applications. CIP is a versatile compound, with a wide range of synthetic applications, including the synthesis of complex natural products and drug-like molecules.
科学的研究の応用
Electronic Structure and Topological Features
4-Chloro-1H-pyrrolo[2,3-b]pyridine has been studied for its electronic structure and topological features. Using high-resolution X-ray diffraction data, the charge density distribution and bonding scheme within the molecule were investigated. This compound exhibits a high kinetic stability indicated by a large HOMO–LUMO energy gap, which is important in various chemical and pharmaceutical applications (Hazra et al., 2012).
Synthesis of Substituted Derivatives
The compound serves as a building block for synthesizing various derivatives. For example, reactions with phenolates and activated methylene nucleophiles have been reported, leading to the efficient synthesis of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
Reactivity in Organic Synthesis
The reactivity of this compound with indolyl and pyrrolyl Grignard reagents has been explored, leading to the synthesis of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This highlights its potential in organic synthesis and pharmaceutical research (Kuethe & Comins, 2004).
Molecular Characterization and Reactivity Study
A detailed molecular characterization and reactivity study of a derivative of this compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has been conducted. This includes NMR, IR, mass spectrometry, and theoretical studies, providing insights into its electronic properties and potential applications (Murthy et al., 2017).
Antibacterial Properties
Some derivatives synthesized from 4-Chloro-1H-pyrrolo[2,3-b]pyridine have been screened for antibacterial properties, indicating its potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Photophysical Properties
The effect of substituents on the photophysical properties of pyrazolopyridine annulated heterocycles derived from 4-Chloro-1H-pyrrolo[2,3-b]pyridine has been studied. This research is significant for the development of materials with specific optical properties (Patil et al., 2011).
Semiconducting Material Research
The compound has been used in synthesizing novel nitrogen-embedded small molecules for studying their electrochemical, self-assembly, and carrier transport properties. These properties are essential for developing new semiconducting materials (Zhou et al., 2019).
特性
IUPAC Name |
(4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMLARVFJADZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465942 | |
| Record name | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
651744-48-8 | |
| Record name | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




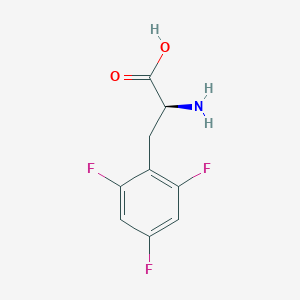

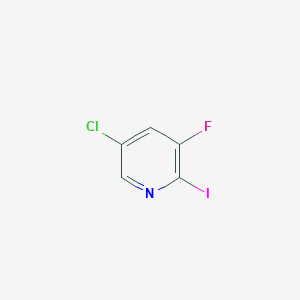

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
